molecular formula C26H25N5O4S2 B12155009 ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B12155009
M. Wt: 535.6 g/mol
InChI Key: GOVSBRVOQIWMOH-SILNSSARSA-N
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Description

Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thiazolidine ring, a pyrido[1,2-a]pyrimidine core, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of the thiazolidine and pyrido[1,2-a]pyrimidine intermediates. The reaction conditions often include the use of solvents like toluene or ethanol, catalysts such as p-toluenesulfonic acid, and reagents like sodium nitrite and potassium iodide . Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of bacterial cell walls .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with thiazolidine, pyrido[1,2-a]pyrimidine, or piperazine moieties. Examples include:

Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate stands out due to its unique combination of these moieties, offering a broad spectrum of potential biological activities and applications.

Properties

Molecular Formula

C26H25N5O4S2

Molecular Weight

535.6 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C26H25N5O4S2/c1-2-35-25(34)29-14-12-28(13-15-29)22-19(23(32)30-11-7-6-10-21(30)27-22)16-20-24(33)31(26(36)37-20)17-18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3/b20-16-

InChI Key

GOVSBRVOQIWMOH-SILNSSARSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5

Origin of Product

United States

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